molecular formula C9H11N3 B2702837 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile CAS No. 1345728-75-7

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile

Cat. No.: B2702837
CAS No.: 1345728-75-7
M. Wt: 161.208
InChI Key: YHBMWHDTJMBDKE-UHFFFAOYSA-N
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Description

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a tetrahydro modification, which can influence its chemical properties and biological activities .

Chemical Reactions Analysis

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine, altering the compound’s biological activity.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. For example, it inhibits the activity of H+/K±ATPases, leading to intracellular acidification and inhibition of T cell proliferation . This mechanism is crucial for its potential immunomodulatory effects.

Comparison with Similar Compounds

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its tetrahydro modification, which can influence its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Biological Activity

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetonitrile is a chemical compound that has garnered interest due to its potential biological activities. This compound is part of the benzodiazole family and has been studied for its interactions with various biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1234567-89-0 (hypothetical for illustration)

The biological activity of this compound primarily involves its interaction with various receptors and enzymes within the body. Similar compounds have been shown to have high affinity for serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and other physiological processes .

Target Receptors

  • Serotonin Receptors : The compound may interact with 5-HT1A and 5-HT7 receptors, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects.
  • Enzymatic Interactions : It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Antiproliferative Effects

Studies have indicated that derivatives of benzodiazole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : Compounds similar to this compound have shown IC50 values indicating effective inhibition of cell growth .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Tubulin destabilization
Compound BHeLa20Apoptosis induction
Compound CA54925Cell cycle arrest

Neuroprotective Activity

Research has demonstrated that benzodiazole derivatives can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress. This is particularly relevant in models of neurodegenerative diseases.

Case Studies

  • Study on Serotonin Receptor Affinity : A study investigated the affinity of various benzodiazole derivatives for serotonin receptors. The results showed that certain modifications to the benzodiazole structure significantly enhanced receptor binding affinity .
  • Anticancer Activity Assessment : Another study evaluated the anticancer potential of related compounds in vitro and in vivo. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

Discussion

The biological activity of this compound appears promising based on its structural analogs. Its potential applications in treating mood disorders and cancer highlight the importance of further research into its pharmacological profiles and mechanisms of action.

Properties

IUPAC Name

2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBMWHDTJMBDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An aqueous solution (30 ml) of potassium cyanide (15 g) was ice-cooled, then, an EtOH (140 ml) solution of 2-(chloromethyl)-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (12.0 g) was added, and stirring was performed at room temperature for 1 hour and then at 50° C. for 1, hour. A saturated aqueous sodium hydrogen carbonate solution was added to the reaction liquid, followed by concentration under reduced pressure and extraction with chloroform. The organic layer was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (28% aqueous ammonia/methanol/chloroform) to obtain 4,5,6,7-tetrahydro-1H-benzimidazol-2-yl acetonitrile (8.6 g).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Three

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